Hif-2|A-IN-6
Description
Overview of the Hypoxia-Inducible Factor (HIF) Family
The HIFs are heterodimeric proteins belonging to the basic helix-loop-helix (bHLH)/Per-ARNT-Sim (PAS) superfamily of transcription factors. nih.govnih.gov A functional HIF complex consists of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed, oxygen-insensitive β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). mdpi.comresearchgate.net Under normal oxygen conditions (normoxia), the α-subunits are rapidly degraded. However, under low oxygen conditions (hypoxia), they become stable, translocate to the nucleus, and dimerize with ARNT. nih.govmdpi.com This active heterodimer then binds to specific DNA sequences called Hypoxia Response Elements (HREs) in the promoter or enhancer regions of target genes, thereby activating their transcription. mdpi.com
Structural Organization of HIF-α Subunits: Basic Helix-Loop-Helix (bHLH) and Per-ARNT-Sim (PAS) Domains (PAS-A, PAS-B), Oxygen-Dependent Degradation Domain (ODDD), N-Terminal Transactivation Domain (N-TAD), and C-Terminal Transactivation Domain (C-TAD)
The HIF-α subunits possess a conserved modular structure comprising several key functional domains:
Basic Helix-Loop-Helix (bHLH) Domain: Located at the N-terminus, this domain is essential for binding to the DNA of target genes. nih.govspandidos-publications.com
Per-ARNT-Sim (PAS) Domain: This region, which contains two subdomains (PAS-A and PAS-B), is crucial for the heterodimerization of the HIF-α subunit with its partner, HIF-1β/ARNT. mdpi.comnih.govpnas.org
Oxygen-Dependent Degradation Domain (ODDD): This domain is central to the oxygen-sensing mechanism. In the presence of oxygen, specific proline residues within the ODDD are hydroxylated, which signals the HIF-α subunit for proteasomal degradation. mdpi.comresearchgate.netmdpi.com
Transactivation Domains (TADs): HIF-1α and HIF-2α contain two independent transactivation domains, an N-terminal TAD (N-TAD) and a C-terminal TAD (C-TAD). researchgate.netresearchgate.net These domains are responsible for recruiting co-activator proteins, such as p300/CBP, to initiate the transcription of target genes. mdpi.comresearchgate.net The N-TAD is located within the ODDD, while the C-TAD is at the C-terminus. researchgate.net HIF-3α notably lacks a C-TAD, which contributes to its different regulatory functions. mdpi.comspandidos-publications.com
Table 1: Key Functional Domains of HIF-α Subunits
| Domain | Location | Primary Function |
|---|---|---|
| bHLH | N-terminus | DNA Binding nih.govspandidos-publications.com |
| PAS (A/B) | N-terminal region | Heterodimerization with ARNT mdpi.comnih.gov |
| ODDD | Central region | Mediates oxygen-dependent degradation mdpi.comresearchgate.net |
| N-TAD | Overlaps with ODDD | Transcriptional Activation researchgate.netresearchgate.net |
| C-TAD | C-terminus | Transcriptional Activation researchgate.netresearchgate.net |
Role of the Constitutively Expressed HIF-1β (ARNT) Subunit in HIF Complex Formation
The HIF-1β subunit, or ARNT, is a crucial and constant component of the active HIF transcription factor complex. mdpi.comresearchgate.net Unlike the HIF-α subunits, ARNT is constitutively expressed in the nucleus and its levels are not regulated by oxygen availability. spandidos-publications.combiologists.com Its primary role is to serve as the dimerization partner for any of the stabilized HIF-α isoforms (HIF-1α, HIF-2α, or HIF-3α). mdpi.com The formation of the HIF-α/ARNT heterodimer is an absolute prerequisite for the complex to recognize and bind to HREs on the DNA, and subsequently to activate gene transcription. mdpi.combiologists.com Without ARNT, stabilized HIF-α subunits are unable to perform their function as transcription factors. biologists.com The dimerization process occurs in the nucleus after the stabilized HIF-α subunit translocates from the cytoplasm. biologists.comacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13F4NO3S |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-5,5-difluoro-3-methylsulfonyl-6,7-dihydro-4H-indol-4-ol |
InChI |
InChI=1S/C15H13F4NO3S/c1-24(22,23)12-7-20(10-5-8(16)4-9(17)6-10)11-2-3-15(18,19)14(21)13(11)12/h4-7,14,21H,2-3H2,1H3 |
InChI Key |
FQXQWPCLLDVWCD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN(C2=C1C(C(CC2)(F)F)O)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Discovery and Preclinical Development of Hif 2α Antagonists E.g., Hif 2|a in 6 Class
Historical Context of HIF-2α Inhibitor Identification
The story of HIF-2α inhibition is rooted in the broader understanding of the hypoxia-inducible factor pathway. HIFs are transcription factors that play a crucial role in how cells adapt to varying oxygen levels. mdpi.com They are heterodimers, composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (ARNT). tandfonline.com
Key milestones in the journey to targeting HIF-2α include:
1995: The initial identification of HIF-1α. nih.gov
1997: The discovery of HIF-2α, initially named endothelial PAS domain-containing protein 1 (EPAS1). nih.gov
2001: Elucidation of the mechanism by which the von Hippel-Lindau (VHL) tumor suppressor protein targets HIF-α subunits for degradation in the presence of oxygen. nih.govnobelprize.org This discovery was pivotal, as VHL gene inactivation is a hallmark of clear cell renal cell carcinoma (ccRCC), leading to the accumulation of HIF-2α and driving tumor growth. mdpi.comacs.org
2009: A breakthrough occurred when researchers identified a druggable internal cavity within the PAS-B domain of HIF-2α. mdpi.comresearchgate.net This finding challenged the long-held belief that transcription factors were not amenable to small molecule inhibition. nih.gov
This foundational knowledge set the stage for a targeted drug discovery effort to find molecules that could bind to this newly identified pocket and disrupt HIF-2α's function.
Structure-Based Drug Design (SBDD) and Optimization Strategies
The discovery of the HIF-2α PAS-B binding pocket opened the door for the application of structure-based drug design (SBDD), a rational approach to drug discovery that relies on the three-dimensional structure of the target protein.
The PAS-B domain of HIF-2α was found to contain a unique, enclosed hydrophobic cavity with a volume of approximately 290 ų. researchgate.netarcusbio.com In its natural, unbound (apo) form, this pocket is occupied by water molecules. arcusbio.com The key insight was that small molecules could access this cavity, likely through localized "melting" or conformational changes in the protein structure. arcusbio.com Binding of a small molecule within this pocket induces subtle conformational changes in the HIF-2α protein. These changes are significant enough to allosterically inhibit the crucial protein-protein interaction between HIF-2α and its dimerization partner, ARNT. researchgate.netnih.govarcusbio.com This disruption prevents the formation of the functional HIF-2 transcription factor complex, thereby blocking the transcription of downstream target genes involved in tumor progression. researchgate.net
With a defined target pocket, researchers embarked on iterative structure-activity relationship (SAR) studies. This process involves synthesizing and testing a series of chemical compounds to understand how modifications to their structure affect their binding affinity and functional activity.
The initial efforts led to the identification of lead compounds. For instance, a starting point for one successful design effort was the nitrobenzoxadiazole compound 1a, which was favored over other initial hits due to its lower lipophilicity and molecular weight. acs.org Through detailed biophysical characterization techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography, scientists were able to establish the structural requirements for effective inhibitors of the HIF-2α-ARNT interaction. acs.org These studies provided a detailed roadmap for optimizing the chemical structure of the inhibitors.
The goal of molecular design in this context was to create compounds with high potency (the ability to inhibit HIF-2α at low concentrations) and high selectivity (the ability to bind to HIF-2α without affecting other similar proteins, such as HIF-1α). The discovery of the distinct pocket in the PAS-B domain of HIF-2α, which is not present in HIF-1α, was a crucial factor that enabled the development of selective inhibitors. nih.gov
This led to the development of a series of potent and selective HIF-2α antagonists. Early examples that validated the therapeutic concept include PT2385 and PT2399. patsnap.com Further optimization to improve pharmacokinetic properties and clinical efficacy resulted in the development of second-generation inhibitors like PT2977 (Belzutifan). patsnap.com The design process involved creating distinct compound series and optimizing them through iterative SAR to generate advanced prototypes. arcusbio.com For example, one such prototype, Compound 3, demonstrated strong inhibition of HIF-2α target gene expression in cellular assays. arcusbio.com
The table below showcases representative compounds from different series and their activity in binding and functional assays, illustrating the progress of the optimization process.
| Compound Series | Representative Compound | HIF-2α Binding Activity | Functional Activity (Cell-based Assays) |
| Series 1 | Compound 3 | Potent | Strong Inhibition of Target Gene Expression |
| Series 2 | Advanced Prototypes | High | Effective Cellular Activity |
| Series 3 | Optimized Inhibitors | High | Potent Functional Activity |
This systematic approach of SBDD and iterative optimization has been instrumental in the successful development of a new class of drugs targeting the once "undruggable" HIF-2α transcription factor.
Direct Binding and Allosteric Inhibition of HIF-2α
HIF-2α-IN-6 functions as a direct, allosteric inhibitor of the HIF-2α subunit. nih.govnih.gov This mechanism involves the molecule binding to a specific site on the HIF-2α protein, inducing conformational changes that ultimately disrupt its function. nih.govresearchgate.net
Detailed Characterization of the Binding Site within the HIF-2α PAS-B Domain
The binding site for HIF-2α-IN-6 is located within a large, pre-existing internal cavity of the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit. nih.govnih.govpnas.org This cavity, which is approximately 290 ų in size, is a unique feature of the HIF-2α PAS-B domain and is not as prominent in the corresponding domain of the highly similar HIF-1α isoform. nih.govnih.gov The cavity in its unbound state is occupied by ordered water molecules. pnas.orgnih.gov
Structural studies, including X-ray crystallography, have revealed that the binding pocket is lined with a mixture of hydrophobic and polar amino acid residues. nih.govresearchgate.net These residues create a specific chemical environment that accommodates the inhibitor molecule. The interaction between HIF-2α-IN-6 and these residues is crucial for its binding affinity and inhibitory activity.
A key residue in this binding pocket is Methionine-252 (M252). nih.govnih.gov The binding of inhibitors displaces this residue, a critical event in the allosteric inhibition mechanism. nih.gov Mutation of residues within this cavity, such as S304M, has been shown to significantly reduce the binding affinity of inhibitors, confirming the location of the binding site. nih.gov
Mechanism of Allosteric Modulation Leading to Disruption of HIF-2α-ARNT Heterodimerization
The binding of HIF-2α-IN-6 to the PAS-B internal cavity triggers a conformational change in the HIF-2α protein. nih.govresearchgate.net This structural alteration is transmitted to the protein's surface, specifically affecting the β-sheet that serves as the binding interface for the ARNT subunit. nih.govnih.gov
The primary mechanism of allosteric inhibition involves the displacement of the M252 residue. nih.govnih.gov In the unbound state, the side chain of M252 is oriented towards the interior of the PAS-B pocket. However, upon inhibitor binding, M252 is pushed outwards, towards the ARNT subunit. nih.gov This movement creates a steric clash that weakens the interaction between the HIF-2α and ARNT PAS-B domains, thereby disrupting the formation of the functional HIF-2α-ARNT heterodimer. nih.govnih.govresearchgate.net
This disruption of the heterodimer has been demonstrated in various assays. For instance, in co-immunoprecipitation experiments, the presence of such inhibitors decreases the amount of HIF-2α that can be pulled down with ARNT. nih.gov Time-resolved fluorescence energy transfer (TR-FRET) assays have also shown that these inhibitors disrupt the dimerization of HIF-2α and ARNT. nih.govresearchgate.net The allosteric changes induced by ligand binding are sufficient to disrupt the formation of the full-length HIF-2 complex. nih.gov
Assessment of Selectivity of HIF-2α-IN-6 for HIF-2α Over HIF-1α
A significant feature of HIF-2α-IN-6 and similar inhibitors is their high selectivity for HIF-2α over the closely related HIF-1α isoform. nih.govresearchgate.net This selectivity is primarily attributed to differences in the size and composition of the ligand-binding pocket within the PAS-B domain of the two isoforms. nih.gov The cavity in HIF-1α is smaller, which prevents the effective binding of these inhibitors. nih.gov
The amino acid sequences of HIF-1α and HIF-2α are highly homologous, especially in the bHLH and PAS domains. nih.govmdpi.com Despite this similarity, the subtle structural differences in the PAS-B domain confer the observed selectivity. This isoform specificity is crucial for therapeutic applications, as it allows for the targeted inhibition of HIF-2α-driven processes without affecting the physiological functions mediated by HIF-1α. nih.gov The differential roles of HIF-1α and HIF-2α in response to acute versus chronic hypoxia further underscore the importance of selective inhibition. nih.govnih.gov
Impact on HIF-2α Transcriptional Activity
By disrupting the formation of the functional HIF-2α-ARNT heterodimer, HIF-2α-IN-6 effectively inhibits the transcriptional activity of HIF-2α. nih.govnih.gov This leads to a reduction in the expression of genes that are regulated by this transcription factor.
Inhibition of HIF-2α-Mediated Gene Expression and Downstream Target Genes
The HIF-2α-ARNT heterodimer binds to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter regions of its target genes, thereby activating their transcription. patsnap.comcellsignal.com By preventing this heterodimerization, HIF-2α-IN-6 blocks the binding of the complex to DNA, leading to the downregulation of HIF-2α target gene expression. patsnap.comnih.gov
A number of pro-tumorigenic genes are known to be regulated by HIF-2α. These include genes involved in angiogenesis (e.g., VEGF), cell proliferation, and metastasis. researchgate.netnih.gov Studies have shown that treatment with HIF-2α inhibitors leads to a dose-dependent decrease in the mRNA levels of these target genes in cancer cell lines. nih.govarcusbio.comarcusbio.com For example, the expression of genes such as EPO, VEGF, and PDK1 has been shown to be inhibited by these compounds. arcusbio.com
The downstream signaling pathways affected by the inhibition of HIF-2α are numerous and play significant roles in various cellular processes. For instance, HIF-2α has been shown to regulate the expression of interleukin-6 (IL-6), which in turn can activate signaling pathways like PI3K/Akt and STAT3. aging-us.comnih.govdovepress.com
Downstream Cellular and Molecular Consequences of HIF-2α-IN-6 Inhibition
The inhibition of Hypoxia-Inducible Factor 2α (HIF-2α) by compounds such as HIF-2α-IN-6 triggers a cascade of downstream effects, altering fundamental cellular processes that are often co-opted by cancer cells to promote survival and proliferation. These consequences stem from the suppressed transcription of HIF-2α target genes, which are crucial regulators of metabolism, cell growth, angiogenesis, and stem cell biology.
Effects on Cellular Metabolic Reprogramming (e.g., Glycolysis, Oxidative Phosphorylation, Lipid Synthesis)
Inhibition of HIF-2α significantly impacts the metabolic landscape of the cell, particularly in lipid metabolism. While HIF-1α is considered the primary driver of the switch to glycolysis, HIF-2α plays a more nuanced role, with its inhibition leading to distinct metabolic shifts. nih.govmdpi.com
Research indicates that HIF-2α is a key promoter of lipid synthesis and storage. aging-us.comaging-us.com In clear cell renal cell carcinoma (ccRCC), HIF-2α-dependent lipid storage is crucial for maintaining endoplasmic reticulum homeostasis. nih.gov The mechanism involves the regulation of lipid droplet coat proteins, such as Perilipin 2 (PLIN2), which are necessary for neutral lipid storage. nih.gov Studies in non-alcoholic fatty liver disease (NAFLD)-associated hepatocellular carcinoma (HCC) have shown that hypoxia-induced HIF-2α upregulation promotes lipid synthesis by activating the PI3K-AKT-mTOR pathway. aging-us.comaging-us.com
Consequently, inhibition of HIF-2α with a molecule like HIF-2α-IN-6 is expected to reverse these effects, leading to a reduction in intracellular lipid accumulation. karger.com By suppressing HIF-2α, the expression of genes involved in fatty acid uptake and storage is decreased, thereby mitigating the lipid-hoarding phenotype characteristic of certain cancers. nih.govkarger.com
Table 1: Impact of HIF-2α Inhibition on Cellular Metabolism
| Metabolic Process | Role of HIF-2α | Consequence of HIF-2α-IN-6 Inhibition | Key Target Genes/Pathways Affected |
|---|---|---|---|
| Lipid Synthesis | Promotes lipid accumulation and storage. aging-us.comnih.govnih.gov | Decreased intracellular lipid levels and storage. karger.com | PLIN2, PI3K-AKT-mTOR Pathway aging-us.comnih.gov |
| Glycolysis | Minor role compared to HIF-1α. nih.govnih.gov | Minimal direct impact. | N/A |
| Oxidative Phosphorylation | Indirectly influences by promoting alternative metabolic pathways. | Potential shift towards oxidative metabolism, though less pronounced than with HIF-1α modulation. | N/A |
Modulation of Cellular Proliferation and Apoptosis-Related Pathways
The effect of HIF-2α inhibition on cell proliferation and apoptosis is highly context- and cell-type-dependent. physiology.org In certain cancers, such as VHL-deficient renal clear cell carcinoma, HIF-2α acts as a potent oncogene, promoting cell cycle progression and proliferation, often through the enhancement of c-Myc activity. nih.govcapes.gov.br In this context, inhibiting HIF-2α would lead to decreased proliferation. nih.gov
Conversely, in other settings like hepatocellular carcinoma, HIF-2α has been reported to inhibit cell proliferation and induce apoptosis. researchgate.net The relationship is further complicated in colon cancer, where under chronic hypoxia, HIF-2α accumulation leads to the downregulation of c-Myc, resulting in a G1 phase cell cycle block. nih.govoncotarget.com
Regarding apoptosis, HIF-2α inhibition generally promotes programmed cell death. This is largely attributed to its antagonistic relationship with the p53 tumor suppressor pathway. nih.gov By suppressing HIF-2α, p53 activity is augmented, leading to increased apoptosis and reduced clonogenic survival of cancer cells. nih.govnih.gov
Table 2: Effects of HIF-2α Inhibition on Cell Fate
| Cellular Process | Role of HIF-2α | Consequence of HIF-2α-IN-6 Inhibition | Key Pathways/Molecules Involved |
|---|---|---|---|
| Proliferation | Context-dependent: Promotes proliferation in ccRCC nih.govcapes.gov.br; inhibits in HCC. researchgate.net | Context-dependent: Decreased proliferation in ccRCC; potential increase in others. | c-Myc nih.govcapes.gov.br |
| Apoptosis | Generally anti-apoptotic; suppresses p53. nih.govnih.gov | Promotes apoptosis. nih.govnih.gov | p53 Pathway nih.gov |
Influence on Angiogenesis-Related Gene Expression and Processes
HIF-2α is a critical transcriptional activator of genes essential for angiogenesis, the formation of new blood vessels. nih.gov It is particularly vital for vascular remodeling and maturation under conditions of chronic hypoxia. mdpi.com HIF-2α directly upregulates the expression of a suite of pro-angiogenic factors.
Inhibition of HIF-2α function with compounds like HIF-2α-IN-6 is a potent anti-angiogenic strategy. By blocking HIF-2α, the transcription of these crucial growth factors and receptors is suppressed. This leads to reduced endothelial cell migration and proliferation, impaired vessel formation, and ultimately, decreased tumor vascularization. nih.govjci.org Studies involving the endothelial-specific deletion of HIF-2α have demonstrated significant reductions in tumor angiogenesis and associated tumor cell survival. nih.gov
Table 3: Key Angiogenesis-Related Genes Regulated by HIF-2α
| Gene/Factor | Function in Angiogenesis | Effect of HIF-2α Inhibition |
|---|---|---|
| VEGF | Key driver of endothelial cell proliferation and permeability. | Decreased Expression nih.gov |
| VEGFR-1/VEGFR-2 | Receptors for VEGF, mediating its downstream effects. | Decreased Expression nih.gov |
| Tie2 | Receptor tyrosine kinase involved in vessel maturation and stability. | Decreased Expression nih.gov |
| Angiopoietin 2 (Ang2) | Modulates endothelial cell responsiveness to other factors. | Decreased Expression jci.org |
| Adrenomedullin (ADM) | Promotes endothelial cell survival and migration. | Decreased Expression jci.org |
| Delta-like ligand 4 (Dll4) | Notch pathway ligand that regulates vascular sprouting. | Decreased Expression jci.org |
Regulation of Cellular Migration, Invasion, and Epithelial-to-Mesenchymal Transition (EMT)
The inhibition of HIF-2α can curtail the metastatic potential of cancer cells by interfering with migration, invasion, and the EMT program. EMT is a developmental process hijacked by cancer cells to lose their epithelial characteristics and gain a more motile, mesenchymal phenotype, which is a prerequisite for metastasis. bohrium.comnih.gov
Hypoxia is a potent inducer of EMT, and HIF-2α is a key mediator of this process. nih.govfrontiersin.org In pancreatic cancer, for example, HIF-2α has been shown to promote EMT by upregulating the transcription factor Twist2. nih.gov Twist2, in turn, represses the expression of E-cadherin, a crucial protein for maintaining epithelial cell-cell adhesion. The loss of E-cadherin is a hallmark of EMT. nih.gov Therefore, treatment with a HIF-2α inhibitor is expected to suppress EMT, restore E-cadherin expression, and consequently reduce the capacity of cancer cells to migrate and invade surrounding tissues. nih.gov
Impact on Cellular Differentiation and Stemness Properties
HIF-2α plays a pivotal role in maintaining cells in an undifferentiated, stem-like state. spandidos-publications.comnih.gov This is particularly relevant in the context of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and therapeutic resistance. spandidos-publications.com HIF-2α drives the expression of core pluripotency factors, such as Oct-4 and Nanog, and is often highly expressed within the CSC niche. nih.govaacrjournals.org
Furthermore, HIF-2α can actively suppress differentiation by inhibiting the p53 tumor suppressor. nih.govnih.gov By blocking HIF-2α, this suppression is lifted, allowing for p53-mediated differentiation to proceed. Inhibition of HIF-2α with a compound like HIF-2α-IN-6 is therefore a strategy to dismantle the CSC phenotype. This leads to a reduction in stemness markers, promotes cellular differentiation, and may sensitize the tumor to conventional therapies. nih.govnih.govnih.gov
Rationale for Pharmacological Intervention Targeting Hif 2α
The central role of HIF-2α in driving the progression of certain cancers and other diseases makes it a compelling therapeutic target. nih.govnih.gov Loss-of-function mutations in the VHL gene are a hallmark of clear cell renal cell carcinoma (ccRCC), leading to the constitutive stabilization and activation of HIF-2α, regardless of oxygen status. mdpi.comonclive.com This genetic validation strongly supports the hypothesis that inhibiting HIF-2α would be an effective treatment for VHL-deficient tumors. nih.govjci.org
Furthermore, HIF-2α overexpression has been correlated with poor prognosis in various solid tumors. nih.govresearchfeatures.com It drives key tumorigenic processes, including angiogenesis (the formation of new blood vessels to supply the tumor), cell proliferation, and metastasis. amegroups.orgresearchfeatures.com Unlike HIF-1α, which regulates a broad set of genes essential for survival in many normal tissues, the more restricted expression pattern of HIF-2α suggests that its inhibition might have a wider therapeutic window with fewer side effects. mdpi.comjci.org
The development of small-molecule inhibitors that specifically block the function of HIF-2α represents a targeted therapeutic strategy. These inhibitors are designed to disrupt the HIF-2α/ARNT heterodimerization, preventing the complex from binding to DNA and activating its target genes. mdpi.comnih.gov This approach has led to the development of first-in-class drugs like Belzutifan (B610325), which has received FDA approval for treating VHL disease-associated cancers, including ccRCC, validating HIF-2α as a viable drug target. nih.govmdpi.comvhio.net The success of these inhibitors in genetically defined cancers provides a strong rationale for exploring their use in other malignancies and pathological conditions where HIF-2α signaling is a key driver. nih.govbioscientifica.com
Preclinical Efficacy and Biological Impact of Hif 2|a in 6 in Model Systems
Combinatorial Therapeutic Approaches with HIF-2|A-IN-6 in Preclinical Settings
Preclinical Combination Strategies in Animal Models
Preclinical research has focused on combining HIF-2α inhibitors with other targeted agents to enhance anti-tumor efficacy, overcome potential resistance mechanisms, and target complementary signaling pathways. Two major strategies have emerged from studies in animal models, such as tumor xenografts.
Combination with CDK4/6 Inhibitors
The rationale for combining HIF-2α inhibitors with inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) stems from the direct link between HIF-2α and cell cycle regulation. Loss-of-function mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene lead to the stabilization of HIF-2α, which in turn upregulates the expression of CCND1, the gene encoding cyclin D1. nih.gov Cyclin D1 partners with CDK4 and CDK6 to promote cell cycle progression. nih.gov
Preclinical studies using VHL-deficient ccRCC cell cultures and xenograft models have demonstrated that combining a HIF-2α inhibitor with a CDK4/6 inhibitor results in synergistic anti-tumor activity. nih.govnih.gov This enhanced effect was observed in ccRCC models that were both dependent on and independent of HIF-2α for proliferation, suggesting a broader applicability for this combination. nih.gov The findings from these animal models provide a strong preclinical basis for the clinical investigation of this combination in patients with metastatic RCC. nih.gov
Table 1: Preclinical Combination of HIF-2α Inhibitor with CDK4/6 Inhibitor
| Combination Agents | Cancer Model | Animal Model System | Key Finding |
|---|
Combination with Tyrosine Kinase Inhibitors (TKIs)
A second key strategy involves combining HIF-2α inhibitors with multi-targeted tyrosine kinase inhibitors (TKIs), such as cabozantinib. This approach is based on the central role of HIF-2α in promoting angiogenesis through the transcriptional activation of Vascular Endothelial Growth Factor (VEGF). nih.gov While HIF-2α inhibitors block the production of VEGF, TKIs can inhibit the activity of the VEGF receptor (VEGFR) and other important receptor tyrosine kinases like c-MET and AXL. nih.gov
The dual targeting of both the ligand (VEGF, via HIF-2α inhibition) and the receptor (VEGFR, via TKI) offers a more comprehensive blockade of the angiogenesis pathway. Preclinical models have shown that this combination has potential synergistic activity. For instance, the combination of the novel HIF-2α inhibitor AB521 with cabozantinib resulted in enhanced anti-tumor effects in preclinical models compared to either agent used alone.
Table 2: Preclinical Combination of HIF-2α Inhibitor with Tyrosine Kinase Inhibitor (TKI)
| Combination Agents | Cancer Model | Animal Model System | Key Finding |
|---|
These preclinical findings in animal models have been instrumental in validating the biological rationale for combining HIF-2α inhibitors with other targeted therapies and have paved the way for ongoing clinical trials to evaluate these strategies in patients.
Advanced Research Methodologies for Studying Hif 2|a in 6
Structural Biology and Biophysical Techniques
To understand how HIF-2α-IN-6 functions at a molecular level, researchers employ a variety of structural and biophysical methods. These techniques are crucial for elucidating the precise binding interactions and the resulting conformational changes in the protein.
X-ray Crystallography for Ligand-Protein Complex Elucidation
X-ray crystallography is a cornerstone technique for visualizing the three-dimensional structure of protein-ligand complexes at atomic resolution. For HIF-2α inhibitors, this method has been instrumental in revealing how they bind to the PAS-B domain of HIF-2α. nih.gov
Researchers have successfully crystallized the heterodimer of the HIF-2α and ARNT PAS-B domains in the presence of small molecule inhibitors. nih.govpnas.org These crystal structures show that inhibitors like HIF-2α-IN-6 occupy a large, pre-existing internal cavity within the HIF-2α PAS-B domain. nih.govnih.govplos.org This binding displaces ordered water molecules that normally fill the cavity. pnas.orgnih.gov The detailed structural information from crystallography explains how the binding of a small molecule within this buried pocket can allosterically disrupt the protein-protein interaction surface between HIF-2α and its dimerization partner, ARNT. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Screening and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and characterizing ligand binding and for analyzing the conformational dynamics of proteins in solution. pnas.org NMR-based screening of small molecule libraries was one of the initial methods used to identify ligands that bind to the HIF-2α PAS-B domain. pnas.orgnih.gov
By monitoring changes in the chemical shifts of the protein's backbone amides upon addition of a compound, researchers can pinpoint the binding site. For HIF-2α inhibitors, significant chemical shift perturbations are observed in the HIF-2α PAS-B domain, but not in the ARNT PAS-B domain, indicating specific binding. nih.gov Furthermore, NMR can be used to determine the solution structure of the protein-ligand complex and to study the dynamic changes that occur upon binding, providing a more complete picture of the allosteric mechanism of inhibition. nih.govpnas.org High-pressure NMR has also been utilized to identify internal, ligand-binding voids in proteins like HIF-2α, further validating the presence of the druggable cavity. researchgate.net
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are key biophysical techniques used to quantify the binding affinity, kinetics, and thermodynamics of protein-ligand interactions. researchgate.netlabmanager.com
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.com This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). labmanager.commalvernpanalytical.com ITC has been used to measure the dissociation constants of HIF-2α inhibitors, confirming their binding to the HIF-2α PAS-B domain with affinities often in the nanomolar to micromolar range. pnas.orgaacrjournals.orgnih.gov These experiments are typically performed by titrating the compound into a solution containing the purified HIF-2α PAS-B domain. pnas.org
| Technique | Parameter Measured | Typical Finding for HIF-2α Inhibitors |
| ITC | Binding Affinity (Kd) | Nanomolar to micromolar range |
| ITC | Stoichiometry (n) | Typically 1:1 binding |
| ITC | Enthalpy (ΔH) | Provides insight into the forces driving binding |
| ITC | Entropy (ΔS) | Provides insight into the forces driving binding |
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate. bmfwf.gv.at This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. nih.govacs.org SPR can be used to study the binding of small molecules like HIF-2α-IN-6 to an immobilized HIF-2α protein target, providing valuable kinetic data that complements the thermodynamic information from ITC. researchgate.netnih.gov
| Technique | Parameter Measured | Significance |
| SPR | Association Rate (ka) | How quickly the inhibitor binds to HIF-2α |
| SPR | Dissociation Rate (kd) | How quickly the inhibitor unbinds from HIF-2α |
| SPR | Dissociation Constant (Kd) | Overall strength of the binding interaction |
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Dimerization Disruption Assays
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust, high-throughput assay used to measure protein-protein interactions, making it ideal for assessing the ability of compounds to disrupt the HIF-2α/ARNT heterodimer. bmglabtech.com The assay relies on the transfer of energy between a donor fluorophore (typically a lanthanide) and an acceptor fluorophore when they are in close proximity. bmglabtech.com
In the context of HIF-2α, one subunit (e.g., His-tagged HIF-2α) is labeled with a donor fluorophore and the other (e.g., GFP-tagged ARNT) with an acceptor. nih.gov When the two proteins dimerize, FRET occurs. The addition of an inhibitor like HIF-2α-IN-6, which binds to HIF-2α and prevents its dimerization with ARNT, leads to a decrease in the FRET signal. nih.govnih.gov This allows for the quantitative determination of the inhibitor's potency (IC50 or Ki value) in disrupting the protein-protein interaction. nih.govnih.gov
| Assay Component | Description |
| Donor Fluorophore | Typically a long-lifetime lanthanide attached to one binding partner (e.g., HIF-2α). |
| Acceptor Fluorophore | A standard fluorophore attached to the other binding partner (e.g., ARNT). |
| Principle | Energy transfer occurs when the donor and acceptor are in close proximity (i.e., when HIF-2α and ARNT are dimerized). |
| Inhibitor Effect | An inhibitor disrupts the dimerization, separating the donor and acceptor and reducing the FRET signal. |
Cellular and Molecular Biology Approaches
To validate the findings from biophysical assays and to understand the biological consequences of inhibiting HIF-2α, a range of cellular and molecular biology techniques are employed.
Reporter Gene Assays (e.g., Hypoxia Response Element (HRE)-Luciferase) for Transcriptional Activity
Reporter gene assays are a fundamental tool for measuring the transcriptional activity of a specific pathway in living cells. To assess the functional activity of HIF-2α inhibitors, researchers use a reporter construct containing a luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE). jst.go.jpnih.gov
The HIF-2α/ARNT heterodimer binds to HREs in the promoter regions of target genes to activate their transcription. nih.govnih.gov In a typical assay, cells (often a clear cell renal cell carcinoma line like 786-O, which has constitutively active HIF-2α) are transfected with the HRE-luciferase reporter plasmid. nih.govresearchgate.net In the presence of active HIF-2α, the luciferase gene is transcribed, and the resulting enzyme activity can be easily measured. When these cells are treated with a HIF-2α inhibitor, the formation of the functional HIF-2α/ARNT dimer is blocked, leading to a dose-dependent decrease in luciferase expression and activity. nih.govresearchgate.net This provides a direct measure of the inhibitor's ability to block HIF-2α transcriptional activity in a cellular context. nih.govresearchgate.net
| Assay | Principle | Outcome Measured | Result with HIF-2α Inhibitor |
| HRE-Luciferase Reporter Assay | The HIF-2α/ARNT dimer binds to HREs, driving the expression of a luciferase reporter gene. | Light output from the luciferase enzyme reaction. | A dose-dependent decrease in light output, indicating inhibition of HIF-2α transcriptional activity. |
Gene Expression Profiling Technologies (e.g., RNA-Sequencing, Microarrays, RT-qPCR)
To understand how inhibiting HIF-2α alters cellular function at the genetic level, researchers utilize powerful gene expression profiling technologies. These techniques quantify changes in messenger RNA (mRNA) levels, providing a snapshot of the transcriptional activity within a cell.
RNA-Sequencing (RNA-Seq): This next-generation sequencing method offers a comprehensive and unbiased view of the entire transcriptome. In the context of HIF-2α research, RNA-Seq can identify all genes that are differentially regulated upon treatment with an inhibitor or after genetic silencing of HIF-2α. For example, a study on human microvascular endothelial cells used RNA-sequencing to compare gene expression in prolonged hypoxia versus conditions where HIF-2α was silenced. nih.gov This analysis identified 1,164 genes that were significantly regulated by HIF-2α, with upregulated genes being involved in cell cycle processes and downregulated genes primarily associated with metabolic pathways. nih.gov
Microarrays: This technology uses a collection of microscopic DNA spots attached to a solid surface to measure the expression levels of large numbers of genes simultaneously. Microarray analysis of tracheas from mice with an endothelial-specific deletion of Hif-2α (Hif-2αECKO) revealed significant upregulation of genes encoding extracellular matrix proteins, such as various collagens (Col1a1, Col8a1, Col9a1, Col11a1). nih.gov
Reverse Transcription Quantitative PCR (RT-qPCR): RT-qPCR is a sensitive technique used to detect and quantify the expression of specific genes. It is often used to validate findings from genome-wide analyses like RNA-Seq and microarrays. In studies of HIF-2α, RT-qPCR has been used to confirm the knockdown of EPAS1 (the gene encoding HIF-2α) and to measure the subsequent downregulation of known HIF-2α target genes like VEGF. pnas.org Similarly, it was used to verify microarray data by confirming increased collagen gene expression in Hif-2αECKO mouse tracheas. nih.gov In studies involving non-small cell lung cancer (NSCLC), RT-qPCR helped analyze the expression of HIF target genes. frontiersin.org
The table below summarizes exemplary findings from gene expression analyses in HIF-2α modulation studies.
| Technology | Model System | Key Findings | Reference |
| RNA-Sequencing | Human Microvascular Endothelial Cells | Identified 1,164 genes significantly regulated by HIF-2α; downregulated genes were enriched in metabolic pathways. | nih.gov |
| Microarray | Mouse Trachea (endothelial Hif-2α knockout) | Upregulation of extracellular matrix genes (e.g., Col1a1, Col8a1, Col9a1). | nih.gov |
| RT-qPCR | Neuroblastoma Tumor-Initiating Cells (shRNA knockdown) | Confirmed knockdown of HIF2A mRNA and downregulation of its target gene, VEGF. | pnas.org |
| RT-qPCR | Human Breast Cancer Cells (MCF-7) | Quantified estrogen-dependent downregulation of HIF-2α mRNA levels under both normoxic and hypoxic conditions. | oncotarget.com |
Proteomic Analysis Techniques (e.g., Mass Spectrometry-based Approaches)
Proteomics is the large-scale study of proteins, particularly their structures and functions. Mass spectrometry-based approaches are central to proteomics and are used to identify and quantify the thousands of proteins present in a biological sample, providing insight into the functional consequences of HIF-2α inhibition.
Systematic measurement of protein abundance through quantitative proteomic mass spectrometry is a preferred method for understanding the complexities of gene expression under hypoxic stress at the protein level. portlandpress.com These techniques have been instrumental in identifying novel hypoxia targets. portlandpress.com In neuroblastoma cells, proteomic experiments were used to investigate proteins and pathways downstream of HIF-2α. nih.gov This research identified that HIF-2α perturbation leads to alterations in central metabolism and splicing control pathways. nih.gov
A study using an immunoprecipitation-based, mass spectrometry approach characterized the regulation of full-length HIF-1α and HIF-2α. biorxiv.org This analysis revealed that changes in oxygen tension significantly alter the composition of HIF-α protein interaction networks, with HIF-2α showing a particularly expanded interactome with mitochondrial-associated proteins under hypoxic conditions. biorxiv.org
| Technique | Model System | Key Findings | Reference |
| Mass Spectrometry | Neuroblastoma Cells | HIF-2α perturbation alters proteins involved in central metabolism and splicing control. | nih.gov |
| Immunoprecipitation-Mass Spectrometry | HEK293 Flp-In T-REx cells | Identified distinct protein interaction networks for HIF-2α in normoxia vs. hypoxia; revealed extensive post-translational modifications. | biorxiv.org |
| Mass Spectrometry | Cervical Carcinoma Cells | Identified 39 different phosphorylation sites on HIF-2α, with over half being differentially observed between normoxia and hypoxia. | portlandpress.com |
Immunoprecipitation and Western Blotting for Protein-Protein Interactions and Protein Level Quantification
Immunoprecipitation (IP) and Western blotting are fundamental techniques for studying specific proteins. IP is used to isolate a protein of interest from a complex mixture, often to identify its binding partners, while Western blotting is used to detect and quantify the amount of a specific protein.
Protein-Protein Interactions: Co-immunoprecipitation (Co-IP) experiments have been crucial in defining the HIF-2α interactome. For instance, Co-IP revealed that HIF-2α interacts with β-catenin, a key component of the Wnt signaling pathway, and that this interaction enhances β-catenin/TCF-driven transcription. aacrjournals.org Further studies have shown that HIF-2α can co-precipitate with Max, suggesting it interacts with the c-Myc/Max/Miz1/Sp1 protein complex, thereby promoting c-Myc's transcriptional activity. nih.gov
Protein Level Quantification: Western blotting is ubiquitously used to verify the effects of HIF-2α inhibitors or genetic modulation. It can confirm the successful knockdown of HIF-2α protein following treatment with shRNA or siRNA. pnas.orgnih.gov It is also used to measure the levels of HIF-2α target proteins. For example, in neuroblastoma cells, HIF-2α knockdown was shown to have no effect on the levels of intracellular Notch-1 (icNotch-1). pnas.org In hepatocellular carcinoma (HCC) tissues, Western blotting was used to demonstrate that HIF-2α protein levels were lower compared to adjacent non-tumorous tissues. nih.gov
| Technique | Application | Model System | Key Findings | Reference |
| Co-Immunoprecipitation | Protein Interaction | HEK293T Cells | HIF-2α interacts with β-catenin. | aacrjournals.org |
| Co-Immunoprecipitation | Protein Interaction | HCT116 and WT8 cells | HIF-2α co-precipitated with Max, a binding partner of c-Myc. | nih.gov |
| Western Blot | Protein Quantification | Neuroblastoma TICs | Confirmed near-complete knockdown of HIF-2α protein levels after shRNA treatment. | pnas.org |
| Western Blot | Protein Quantification | Hepatocellular Carcinoma Tissues | Verified lower HIF-2α protein levels in tumor tissues compared to paired peritumoral tissues. | nih.gov |
| Western Blot | Protein Quantification | Hela and Caki-1 cells | Assessed HIF-1α and HIF-2α protein levels in response to mTOR inhibition under hypoxic conditions. | jcancer.org |
Immunofluorescence and Flow Cytometry for Cellular Phenotypes and Pathway Activation
Immunofluorescence and flow cytometry are powerful techniques for visualizing proteins within cells and analyzing cellular characteristics, respectively.
Immunofluorescence (IF): This technique uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins. In breast cancer research, double-labeling immunofluorescence was used to show that HIF-2α and the cancer stem cell marker CD44 are expressed in the same cells, suggesting a direct relationship. nih.gov IF has also been used to demonstrate that HIF-2α protein is highly expressed in neuroblastoma tumor-initiating cells even under normoxic conditions. pnas.org
Flow Cytometry: This method analyzes the physical and chemical characteristics of single cells as they pass through a laser beam. It is particularly useful for quantifying cell populations with specific surface markers. In triple-negative breast cancer cells, flow cytometry was used to analyze the CD44+/CD24- cell population, a marker for cancer stem cells (CSCs). nih.gov Studies showed that silencing HIF-2α under hypoxic conditions significantly reduced the proportion of these CSCs, indicating that HIF-2α is important for maintaining stemness. nih.govwjgnet.com Flow cytometry can also be used to assess other cellular states, such as proliferation by measuring BrdU incorporation or apoptosis. nih.govwjgnet.com
| Technique | Application | Model System | Key Findings | Reference |
| Immunofluorescence | Protein Co-localization | MDA-MB-231 Breast Cancer Cells | Demonstrated that HIF-2α and CD44 are co-expressed within the same cells. | nih.gov |
| Immunofluorescence | Protein Localization | Neuroblastoma Tumor-Initiating Cells | Showed high expression of HIF-2α protein in cells grown at normal oxygen levels (normoxia). | pnas.org |
| Flow Cytometry | Cellular Phenotyping (CSCs) | MDA-MB-231 Breast Cancer Cells | Silencing HIF-2α reduced the CD44+/CD24- cancer stem cell population under hypoxia. | nih.govwjgnet.com |
| Flow Cytometry | Cell Cycle Analysis | HCT116 and WT8 cells | Knockdown of HIF-2α in WT8 cells abrogated the effect of hypoxia on cell cycle progression. | nih.gov |
Genetic Manipulation Techniques (e.g., CRISPR/Cas9, shRNA/siRNA) for Modulating HIF-2α Expression
To definitively establish the function of HIF-2α and validate it as a therapeutic target, researchers use genetic tools to specifically turn off or reduce its expression. These methods provide a clean experimental system to study the consequences of HIF-2α loss, which can then be compared to the effects of a chemical inhibitor.
CRISPR/Cas9: This powerful gene-editing tool can be used to create permanent knockouts of the EPAS1 gene, which encodes HIF-2α. In kidney cancer cell lines, CRISPR/Cas9 was used to ablate HIF-2α expression, which directly tested the role of the protein in cellular processes and drug sensitivity. embopress.org Genome-wide CRISPR screens have also been performed to identify other genes that mediate sensitivity to certain drugs, with these screens identifying HIF-2α (EPAS1) as a key driver of susceptibility to a type of cell death called ferroptosis. researchgate.net
shRNA/siRNA (RNA interference): Short hairpin RNA (shRNA) and small interfering RNA (siRNA) are molecules that can trigger the degradation of specific mRNA transcripts, leading to a temporary "knockdown" of protein expression. This is a widely used method to study HIF-2α function. For example, retroviral transduction of shRNA was used to stably knock down HIF-2α in neuroblastoma cells, leading to induced cellular differentiation. pnas.org In colon cancer cells and triple-negative breast cancer cells, siRNA has been used to transiently reduce HIF-2α levels to study its role in drug resistance and cancer stem cell activation. nih.govwjgnet.com Studies in human mononuclear phagocytes used siRNA to show that HIF-2α, but not HIF-1α, drives the production of soluble VEGFR-1 under hypoxic conditions. mdpi.com
| Technique | Application | Model System | Key Finding | Reference |
| CRISPR/Cas9 | Gene Knockout | HKC-8 Kidney Cells | Ablation of HIF-2α expression to study the independent DNA binding of HIF-1α. | embopress.org |
| CRISPR/Cas9 | Gene Knockout | H1299 NSCLC Cells | Generated loss-of-function deletions in HIF-2α to study its role in radiation sensitivity. | nih.gov |
| shRNA | Gene Knockdown | Neuroblastoma Cells | Stable knockdown of HIF-2α resulted in induced neuronal differentiation. | pnas.org |
| siRNA | Gene Knockdown | HCT116 Colon Cancer Cells | Knockdown of HIF-2α was required to alter hypoxic cell cycle progression. | nih.gov |
| siRNA | Gene Knockdown | MDA-MB-231 Breast Cancer Cells | Silencing HIF-2α reduced cancer stem cell properties and increased apoptosis. | wjgnet.com |
In Vivo Pharmacodynamic and Mechanistic Evaluation Techniques (in animal models)
To assess the therapeutic potential and biological effects of inhibiting HIF-2α in a living organism, researchers use animal models, most commonly mice. These in vivo studies are critical for understanding how a compound affects a complex system like a tumor within its microenvironment.
Analysis of Biological Response and Modulation in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. They allow for the evaluation of an anti-cancer agent's efficacy in a physiological context.
Tumor Growth Inhibition: A primary endpoint in xenograft studies is the effect on tumor growth. For instance, downregulating HIF-2α using shRNA in pVHL-defective renal carcinoma cells was sufficient to suppress tumor formation in nude mice. plos.org In hepatocellular carcinoma, xenograft models confirmed that over-expression of HIF-2α induced apoptosis and suppressed tumor growth, highlighting its context-dependent anti-tumorigenic role in this cancer type. nih.gov Conversely, in neuroblastoma, transient knockdown of HIF-2α inhibited the growth of xenografts, demonstrating its pro-tumorigenic role in that context. nih.gov
Mechanistic Analysis: Beyond simply measuring tumor size, tissues from xenograft tumors are harvested to analyze the molecular effects of the treatment. This can involve:
Immunohistochemistry (IHC): Staining tumor sections to visualize protein expression and localization (e.g., HIF-2α, apoptosis markers like TUNEL, proliferation markers like Ki-67). In HCC xenografts, tumors overexpressing HIF-2α showed a significant increase in TUNEL-positive (apoptotic) cells. nih.gov
Western Blotting and RT-qPCR: Analyzing protein and mRNA levels from tumor lysates to confirm target engagement and downstream pathway modulation. For example, analysis of HCC xenograft tissues confirmed that tumors overexpressing HIF-2α also had increased expression of pro-apoptotic proteins Bak, ZBP-89, and PDCD4 at both the mRNA and protein level. nih.gov
Metabolic Analysis: Techniques like magnetic resonance spectroscopy (MRS) can be used on xenograft tumors to characterize the metabolic consequences of silencing HIF-1α and HIF-2α, revealing profound effects on tumor energy levels. oncotarget.com
| Model | Intervention | Measurement | Key Finding | Reference |
| Renal Carcinoma Xenograft (786-O) | shRNA against HIF-2α | Tumor Growth | Downregulation of HIF-2α was sufficient to impair tumor growth in vivo. | plos.org |
| Hepatocellular Carcinoma Xenograft (SMMC-7721) | Lentivirus-mediated HIF-2α overexpression | Tumor Growth, Apoptosis (TUNEL) | Overexpression of HIF-2α suppressed tumor growth and increased apoptosis. | nih.gov |
| Colorectal Cancer Xenograft (HCT116) | shRNA against HIF-2α + Drug Treatment | Tumor Volume & Weight | HIF-2α knockdown cells were resistant to treatment with DMF+FG4592, demonstrating HIF-2α's role in sensitizing cells to oxidative cell death. | jci.org |
| Triple Negative Breast Cancer Xenograft (MDA-MB-231) | shRNA against HIF-1α and/or HIF-2α | Tumor Growth, Metabolism (MRS) | Silencing HIF-1α, HIF-2α, or both significantly reduced tumor growth rate and affected energy metabolism. | oncotarget.com |
Histopathological and Immunohistochemical Analysis of Tissue Biomarkers
The study of HIF-2α-IN-6's effects at the cellular and tissue level heavily relies on histopathological and immunohistochemical (IHC) techniques. These methods provide critical insights into the compound's impact on tissue morphology, cellular composition, and the expression of key protein biomarkers associated with the hypoxia-inducible factor (HIF) pathway and downstream processes.
Histopathological examination involves the microscopic analysis of stained tissue sections to observe structural changes. In the context of research involving HIF-2α, this can reveal alterations in tumor architecture, such as the extent of necrosis (cell death) and vascularization. pnas.org For instance, studies on HIF-2α have shown that its knockdown in neuroblastoma tumors leads to overt necrosis, a finding that would be confirmed through histopathological staining. pnas.org
Immunohistochemistry is a powerful technique that uses antibodies to specifically detect the presence and location of proteins within tissue samples. This is particularly valuable for assessing the direct and indirect effects of a HIF-2α inhibitor like HIF-2α-IN-6. Key biomarkers analyzed via IHC in studies related to the HIF-2α pathway include:
HIF-2α: Direct assessment of HIF-2α protein levels in the cell nucleus is fundamental. IHC can visualize the stabilization and nuclear accumulation of HIF-2α in various tissues under hypoxic conditions and its reduction following treatment with an inhibitor. nih.govujms.net Studies have shown distinct expression patterns of HIF-2α in specific cell types, such as endothelial cells, hepatocytes, and renal cells. nih.govmdpi.com
HIF-1α: As a related protein, monitoring HIF-1α expression is often done in parallel. HIF-1α and HIF-2α can have both overlapping and distinct roles, and their expression can be differentially regulated. ersnet.orgoup.com For example, in some cancers, high HIF-2α expression correlates with a poor prognosis, while HIF-1α expression does not. pnas.org
Downstream Target Genes: The activity of HIF-2α is ultimately determined by its ability to regulate the expression of its target genes. IHC can measure changes in the protein products of these genes. Important examples include:
VEGF (Vascular Endothelial Growth Factor): A key regulator of angiogenesis (new blood vessel formation). nih.gov
CD31 (PECAM-1): An endothelial cell marker used to quantify microvessel density (MVD), providing a measure of angiogenesis. oup.comnih.gov
GLUT1 (Glucose Transporter 1): Involved in cellular glucose uptake. oup.com
c-Myc: A proto-oncogene involved in cell proliferation. nih.gov
PD-L1 (Programmed Death-Ligand 1): An immune checkpoint protein whose expression can be influenced by the tumor microenvironment's oxygen levels. rsna.org
Cell-Specific Markers: To understand the cell-type-specific effects of HIF-2α inhibition, IHC is used with markers for different cell populations, such as tumor-associated macrophages (TAMs), which are known to express high levels of HIF-2α in some cancers. nih.govaacrjournals.org
The analysis of these biomarkers via IHC provides a detailed, spatially resolved picture of the molecular changes induced by compounds like HIF-2α-IN-6, correlating them with observable changes in tissue pathology. This is crucial for understanding the mechanism of action and for identifying potential biomarkers of response.
Table 1: Key Tissue Biomarkers Analyzed by Immunohistochemistry in HIF-2α Research
| Biomarker | Function/Significance | Cellular Localization | Relevance to HIF-2α Inhibition |
| HIF-2α | Transcription factor, master regulator of hypoxic response | Primarily Nuclear | Direct target; expression and activity are expected to be modulated. |
| HIF-1α | Related transcription factor with distinct and overlapping roles | Primarily Nuclear | To assess specificity and potential compensatory mechanisms. |
| VEGF | Promotes angiogenesis | Secreted/Extracellular | Key downstream target involved in tumor growth and vascularization. |
| CD31 | Endothelial cell marker | Cell Membrane | Used to measure microvessel density (MVD) as a marker of angiogenesis. |
| c-Myc | Regulates cell cycle and proliferation | Nuclear | Downstream target; its modulation indicates an anti-proliferative effect. nih.gov |
| PD-L1 | Immune checkpoint protein | Cell Membrane | Expression can be regulated by hypoxia, linking HIF pathway to immune response. rsna.org |
| Pimonidazole | Exogenous hypoxia marker | Cytoplasmic/Nuclear | Forms adducts in hypoxic cells, used to independently verify hypoxic regions. nih.govsnmjournals.org |
Future Directions and Unanswered Questions in Hif 2|a in 6 Research
Comprehensive Elucidation of Molecular and Cellular Off-Target Profiles
A critical aspect of advancing HIF-2α-IN-6 research is the thorough characterization of its off-target effects. While designed for specificity, small molecule inhibitors can interact with unintended proteins, leading to unforeseen biological consequences.
Key Research Questions:
What are the direct and indirect molecular off-targets of HIF-2α-IN-6?
How do these off-target interactions translate to cellular and physiological effects?
Are there any off-target effects that could be therapeutically beneficial or detrimental?
Recent studies have highlighted the complex interplay between HIF signaling and other cellular pathways. For instance, crosstalk between the Aryl Hydrocarbon Receptor (AHR) and HIF pathways has been observed, where activation of one can modulate the other's activity on chromatin. life-science-alliance.org Investigating whether HIF-2α-IN-6 influences such interactions is crucial. Furthermore, while HIF-1α and HIF-2α have distinct roles, they also share some target genes, and the impact of selectively inhibiting HIF-2α on the broader HIF signaling network needs to be fully understood. mdpi.comoup.com Concerns about whether observed effects are truly on-target or a result of off-target activities are paramount in the development of any new inhibitor. targetedonc.com
Deeper Characterization of Intrinsic and Acquired Resistance Mechanisms to HIF-2α Antagonists
The development of resistance is a common challenge in targeted cancer therapies. Understanding the mechanisms by which tumors become resistant to HIF-2α inhibitors is essential for developing long-term treatment strategies.
Mechanisms of Resistance:
Intrinsic Resistance: Some tumors may be inherently less sensitive to HIF-2α inhibition due to pre-existing molecular characteristics. nih.gov
Acquired Resistance: Tumors can develop resistance during treatment through genetic mutations or activation of alternative signaling pathways. nih.gov A notable example is the emergence of mutations in the EPAS1 gene, which encodes HIF-2α, that prevent the inhibitor from binding effectively. nih.gov Mutations in the binding partner of HIF-2α, ARNT, have also been implicated in acquired resistance. nih.gov
Early clinical data with first-generation HIF-2α inhibitors have already shown that while many patients respond, some exhibit disease progression, underscoring the reality of resistance. mdpi.com The potential for resistance highlights the need for novel therapeutic strategies to enhance the efficacy of HIF-2α targeting. mdpi.com
Identification of Predictive Biomarkers for Preclinical Sensitivity and Response
To maximize the clinical benefit of HIF-2α inhibitors, it is crucial to identify biomarkers that can predict which patients are most likely to respond to treatment.
Potential Biomarkers:
HIF-2α Expression and Activity: Preclinical studies have suggested that higher levels of HIF-2α may correlate with greater sensitivity to its inhibitors. amegroups.org
VHL Gene Status: Inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene is a hallmark of clear cell renal cell carcinoma (ccRCC) and leads to the stabilization of HIF-2α. targetedonc.com While VHL mutations are a strong indicator of HIF-2α pathway activation, not all patients with these mutations respond equally to HIF-2α inhibitors, and some patients without VHL mutations may still benefit. mdpi.com
MicroRNAs (miRNAs): Certain miRNAs that regulate the expression of HIF-2α and its downstream targets, such as VEGFR1 and VEGFR2, are being investigated as potential predictive biomarkers. mdpi.comresearchgate.netnih.gov For example, lower expression of specific miRNAs that target HIF-2α has been associated with better treatment outcomes with VEGFR inhibitors and may also predict response to HIF-2α inhibitors. mdpi.comresearchgate.netnih.gov
The identification of reliable predictive biomarkers will be instrumental in personalizing therapy and improving patient outcomes. mdpi.comamegroups.org
Exploration of Novel Combinatorial Therapeutic Strategies in Preclinical Models
Combining HIF-2α inhibitors with other therapeutic agents is a promising strategy to enhance anti-tumor activity and overcome resistance.
Potential Combination Therapies:
Immune Checkpoint Inhibitors: Preclinical models have shown that HIF-2α inhibition can enhance the efficacy of immune checkpoint inhibitors. ascopubs.org The combination of HIF-2α inhibitors with agents like nivolumab (B1139203) is being actively investigated in clinical trials. ascopubs.org
Tyrosine Kinase Inhibitors (TKIs): Combining HIF-2α inhibitors with TKIs that target pathways like VEGFR and c-MET, such as cabozantinib, has shown potential synergistic effects in preclinical models. nih.govresearchgate.net
CDK4/6 Inhibitors: The VHL/HIF-2α pathway can upregulate cyclin D1, a key regulator of the cell cycle. nih.gov Preclinical studies have demonstrated that combining HIF-2α inhibitors with CDK4/6 inhibitors results in synergistic anti-tumor activity. nih.gov
Cholesterol Biosynthesis Inhibitors: Recent research has identified the cholesterol biosynthesis pathway as a potential vulnerability in cancer cells with HIF-2α inhibition. aacrjournals.org Combining HIF-2α inhibitors with statins has shown to potentiate cancer cell death in preclinical models of colorectal carcinoma. aacrjournals.org
These combination strategies aim to target multiple oncogenic pathways simultaneously, potentially leading to more durable responses. nih.govmdpi.com
Development of Next-Generation HIF-2α Antagonists with Improved Pharmacological Properties
The development of first-generation HIF-2α inhibitors has paved the way for the creation of new and improved compounds.
Goals for Next-Generation Inhibitors:
Enhanced Potency and Selectivity: Newer agents aim to have stronger and more specific binding to HIF-2α, minimizing off-target effects. ascopubs.org
Improved Pharmacokinetic Profile: Optimizing drug absorption, distribution, metabolism, and excretion can lead to more consistent therapeutic exposures and potentially better efficacy. ascopubs.org
Overcoming Resistance: A key goal is to design inhibitors that can effectively target HIF-2α even in the presence of resistance mutations, such as the "gatekeeper" G323E mutation in EPAS1. mdpi.com
Several next-generation HIF-2α inhibitors, such as belzutifan (B610325) (MK-6482), AB521, and BPI-452080, are currently in various stages of preclinical and clinical development. targetedonc.comnih.govmdpi.com These newer agents are being evaluated for their potential to offer improved therapeutic benefits over their predecessors. ascopubs.orgascopubs.org
Understanding HIF-2α Activity in Diverse Biological Contexts Beyond Primary Research Foci
While much of the research on HIF-2α has focused on its role in clear cell renal cell carcinoma, this transcription factor plays a crucial role in a variety of other physiological and pathological processes.
Emerging Areas of HIF-2α Research:
Other Cancers: HIF-2α is implicated in the progression of other cancers, including colorectal cancer, where it can increase cellular iron and susceptibility to a form of cell death called ferroptosis. jci.org It is also being investigated as a therapeutic target in pheochromocytomas and paragangliomas. bioscientifica.com
Metabolic Diseases: HIF-2α has been shown to play a role in metabolic regulation, including adipogenesis and insulin (B600854) signaling. pnas.org
Inflammation and Immunity: HIF-2α is involved in modulating the function of immune cells, such as macrophages. researchgate.netmdpi.com
Development and Tissue Homeostasis: HIF-2α is essential for normal development and the maintenance of various tissues, including the lung, heart, and endothelium. nih.gov It also plays a role in bone homeostasis and intervertebral disc degeneration. oup.comnih.gov
A broader understanding of HIF-2α's function in these diverse contexts will not only reveal new therapeutic opportunities but also provide a more complete picture of the potential on- and off-target effects of its inhibitors. oup.comjci.orgpnas.orgresearchgate.netmdpi.comnih.govnih.gov
Q & A
Basic: What molecular mechanisms underlie HIF-2α-IN-6's selective inhibition of HIF-2α, and how do these differ from HIF-1α targeting?
HIF-2α-IN-6 selectively disrupts the heterodimerization of HIF-2α with its binding partner ARNT by competitively binding to the PAS-B domain, a structural feature distinct from HIF-1α . Mechanistically, HIF-2α-dependent pathways regulate mitochondrial gene expression (e.g., TFAM suppression via c-Myc attenuation) under hypoxia, while HIF-1α primarily mediates glycolytic adaptation . To validate selectivity, researchers should employ in vitro luciferase reporter assays comparing HIF-1 vs. HIF-2 transcriptional activity under controlled oxygen tension (e.g., 1% O₂) .
Advanced: How can contradictory findings in HIF-2α-IN-6 studies (e.g., cell type-specific efficacy) be systematically addressed?
Discrepancies often arise from variations in endogenous HIF-2α expression levels, hypoxia duration, or compensatory signaling (e.g., MAPK/c-Jun activation) . A robust approach includes:
- Dose-response profiling across multiple cell lines (e.g., endothelial vs. carcinoma cells) to establish IC₅₀ variability.
- Co-inhibition experiments with HIF-1α inhibitors (e.g., PX-478) to isolate HIF-2α-specific effects.
- Transcriptomic analysis (RNA-seq) to identify off-target pathways activated post-treatment.
Document raw data in appendices to enable meta-analyses .
Basic: What experimental models are optimal for initial validation of HIF-2α-IN-6 in vitro and in vivo?
In vitro:
- Use human pulmonary endothelial cells (HPECs) for hypoxia-responsive TFAM/PGC1β pathway analysis .
- Include ARNT-knockout controls to confirm HIF-2α dependency.
In vivo: - Murine xenograft models with HIF-2α-overexpressing tumors (e.g., renal cell carcinoma).
- Monitor biomarkers like serum erythropoietin, a HIF-2α target .
Ensure protocols detail oxygen gradients in culture systems and animal housing .
Advanced: What methodologies resolve HIF-2α-IN-6's pharmacokinetic limitations (e.g., poor bioavailability) in preclinical studies?
- Structural optimization : Perform molecular docking simulations to modify the compound’s PAS-B domain binding affinity while improving solubility .
- Nanocarrier delivery : Test liposomal encapsulation to enhance tumor penetration in xenografts.
- Metabolomic profiling : Use LC-MS/MS to identify hepatic metabolites contributing to rapid clearance.
Include comparative tables of pharmacokinetic parameters (Cmax, AUC, t½) across formulations .
Basic: How should researchers design controls to distinguish HIF-2α-IN-6’s on-target effects from hypoxia-independent pathways?
- Hypoxia-mimetic controls : Treat cells with CoCl₂ or DMOG to activate HIFs without hypoxia.
- Genetic controls : Use siRNA-mediated HIF-2α knockdown alongside pharmacological inhibition.
- Normoxic vs. hypoxic conditions : Run parallel experiments at 20% and 1% O₂ to isolate oxygen-dependent effects .
Document instrument calibration for oxygen chambers to ensure reproducibility .
Advanced: What statistical frameworks are recommended for analyzing HIF-2α-IN-6’s dose-dependent effects on transcriptional output?
- Non-linear regression models : Fit dose-response curves using four-parameter logistic equations (e.g., GraphPad Prism).
- Principal component analysis (PCA) : Reduce dimensionality in RNA-seq datasets to identify HIF-2α-driven gene clusters.
- Bayesian hierarchical modeling : Account for inter-experiment variability in multi-lab studies.
Raw data tables should be appended for transparency .
Basic: How can researchers ensure reproducibility when testing HIF-2α-IN-6 in hypoxia models?
- Standardize hypoxia chamber protocols (e.g., pre-equilibration time, gas mixtures).
- Validate HIF-2α stabilization via Western blot at multiple timepoints (0–24h post-hypoxia).
- Share detailed experimental workflows (e.g., cell passage numbers, media formulations) in supplementary materials .
Advanced: What integrative approaches reconcile HIF-2α-IN-6’s anti-tumor efficacy with its metabolic side effects (e.g., anemia)?
- Tissue-specific CRISPR screens : Identify HIF-2α targets in erythropoiesis vs. tumor angiogenesis.
- Metabolic flux analysis : Compare glycolysis and oxidative phosphorylation in treated tumors vs. bone marrow.
- Preclinical safety profiling : Monitor hemoglobin levels in murine models and correlate with HIF-2α inhibition duration.
Reference FINER criteria to align study feasibility with clinical relevance .
Basic: What are the ethical considerations in designing animal studies with HIF-2α-IN-6?
- Adhere to 3Rs (Replacement, Reduction, Refinement): Use imaging (e.g., MRI) to minimize invasive terminal endpoints.
- Justify sample sizes via power analysis to avoid unnecessary animal use.
- Include ethical approval documentation and oversight committee details in appendices .
Advanced: How can multi-omics datasets (proteomic, epigenomic) refine HIF-2α-IN-6’s mechanism of action?
- ChIP-seq : Map HIF-2α binding sites post-treatment to identify disrupted enhancer regions.
- ATAC-seq : Assess chromatin accessibility changes in HIF-2α-regulated genes.
- Machine learning : Train classifiers to predict responder vs. non-responder tumor subtypes.
Publish code and raw data in FAIR-compliant repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
